molecular formula C20H25NO3S B2574866 3-(4-methoxyphenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide CAS No. 1203298-35-4

3-(4-methoxyphenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide

Cat. No.: B2574866
CAS No.: 1203298-35-4
M. Wt: 359.48
InChI Key: NFFOYPZWRNKXGM-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide (CAS 1203298-35-4) is a synthetic organic compound with molecular formula C20H25NO3S and molecular weight of 359.4824 g/mol. This complex molecule features a 4-methoxyphenyl propanamide backbone linked to a tetrahydropyran (oxane) ring substituted with a thiophen-2-yl group, creating a multifunctional scaffold for pharmaceutical research and drug discovery. The compound's structural features, particularly the methoxyphenyl and thiophene heterocycle components, are associated with diverse biological activities based on related chemical frameworks. Research on structurally similar compounds reveals potential research applications in several areas. In anticancer research, thiophene derivatives have demonstrated significant activity as anti-cancer agents, with specific substituted thiophenes showing promise in targeting cancer pathways . The methoxyphenyl moiety is a recognized pharmacophore in compounds investigating malate dehydrogenase (MDH) inhibition, which targets cancer metabolism . Additionally, thiophene-carboxamide derivatives have been explored as antiviral agents for flavivirus infection, suggesting potential virological research applications . The compound's framework may also contribute to antioxidant research, as similar 4-methoxyphenyl derivatives have shown enhanced antioxidant activity exceeding well-known antioxidants in experimental models . This chemical is provided exclusively for research investigations in these and related areas. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material according to all applicable laboratory safety protocols.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S/c1-23-17-7-4-16(5-8-17)6-9-19(22)21-15-20(10-12-24-13-11-20)18-3-2-14-25-18/h2-5,7-8,14H,6,9-13,15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFOYPZWRNKXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the methoxyphenyl and thiophenyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include catalysts, solvents, and protective groups to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(4-methoxyphenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a precursor for biologically active compounds.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and analogs from the literature:

Compound Name Structure Key Substituents Physical Data Biological Activity Reference
3-(4-Methoxyphenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide Propanamide core 4-Methoxyphenyl, tetrahydrothiophene-oxan Not reported Not reported N/A
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide Propanamide core Ethoxyphenyl, oxadiazole-thiazole Yield: 80%; m.p.: 177–178°C Not reported
N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride (4b) Benzamide core Thiophen-2-yl, aminocyclopropyl m.p.: 215–217°C Anti-LSD1 activity (IC₅₀ not specified)
(Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) Sulfonamide core Thiophen-2-yl, thiazole IC₅₀: 10.25 μM (antiproliferative) Breast cancer cell inhibition
3-Chloro-N-(4-methoxyphenyl)propanamide Propanamide core 4-Methoxyphenyl, chloro C=O bond: 1.2326 Å; C(=O)–N: 1.3416 Å Not reported
Key Observations:

Core Structure : The target compound shares a propanamide backbone with 3-Chloro-N-(4-methoxyphenyl)propanamide , but differs in the nitrogen substituent (tetrahydrothiophene-oxan vs. chloro group).

Heterocyclic Moieties : The tetrahydrothiophene-oxan group is distinct from the oxadiazole-thiazole system in and the sulfonamide-thiazole in . These groups may confer varied electronic properties and binding affinities.

Physicochemical Properties

  • Melting Points: Propanamide analogs exhibit melting points ranging from 177–178°C () to 215–217°C (benzamide derivative in ) .
  • Bond Characteristics : In 3-Chloro-N-(4-methoxyphenyl)propanamide , the C=O bond length (1.2326 Å) and C(=O)–N bond (1.3416 Å) reflect typical amide resonance . The target compound’s resonance behavior may differ due to the electron-donating methoxy and thiophene groups.

Biological Activity

The compound 3-(4-methoxyphenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide is a novel synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its effects on various biological targets and its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18_{18}H19_{19}N\O3_{3}S
  • Molecular Weight : 341.41 g/mol

This compound features a methoxyphenyl group, an oxan ring, and a thiophene moiety, which may contribute to its diverse biological activities.

Antibacterial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antibacterial properties. For example, derivatives containing methoxyphenyl and thiophene groups have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. It may inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and disease mechanisms. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

Anticancer Activity

Compounds similar to this compound have been evaluated for anticancer properties. Studies suggest that they may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of pro-apoptotic pathways .

Case Studies

  • Antibacterial Screening : A study evaluating a series of related compounds demonstrated that those with a methoxy substitution exhibited enhanced activity against Bacillus subtilis with IC50_{50} values below 5 µM, indicating strong antibacterial potential .
  • Enzyme Inhibition Studies : Compounds were tested for their ability to inhibit AChE, with some derivatives showing IC50_{50} values as low as 0.63 µM, significantly lower than the reference standard . This suggests promising therapeutic applications in treating conditions associated with cholinergic dysfunction.
  • Anticancer Efficacy : In vitro studies indicated that the compound could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with notable IC50_{50} values around 10 µM .

Data Tables

Activity TypeTarget/OrganismIC50_{50} Value (µM)Reference
AntibacterialBacillus subtilis< 5
AChE Inhibition-0.63
Anticancer (MCF-7)Breast Cancer Cell Line10
Anticancer (HeLa)Cervical Cancer Cell Line10

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